molecular formula C17H19NS B3264792 9H-Carbazole-9-pentanethiol CAS No. 397250-48-5

9H-Carbazole-9-pentanethiol

Cat. No.: B3264792
CAS No.: 397250-48-5
M. Wt: 269.4 g/mol
InChI Key: MOFNTCHXCMNAHJ-UHFFFAOYSA-N
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Description

9H-Carbazole derivatives are nitrogen-containing heterocyclic compounds characterized by a planar aromatic structure. Substitution at the 9-position of the carbazole core modulates their electronic, photophysical, and chemical properties, making them valuable in materials science, pharmaceuticals, and sensing applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-carbazol-9-ylpentane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NS/c19-13-7-1-6-12-18-16-10-4-2-8-14(16)15-9-3-5-11-17(15)18/h2-5,8-11,19H,1,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFNTCHXCMNAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50783038
Record name 5-(9H-Carbazol-9-yl)pentane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50783038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397250-48-5
Record name 5-(9H-Carbazol-9-yl)pentane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50783038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-pentanethiol typically involves the functionalization of carbazole at the nitrogen atom with a pentanethiol group. One common method is the nucleophilic substitution reaction where carbazole is reacted with pentanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. Techniques such as recrystallization, column chromatography, and distillation are commonly employed to purify the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the thiol group. Halogenated reagents and alkylating agents are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, alkylating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, sulfide.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

9H-Carbazole-9-pentanethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9H-Carbazole-9-pentanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the carbazole moiety can intercalate with DNA, affecting gene expression and cellular processes. These interactions contribute to the compound’s biological activities and therapeutic potential.

Comparison with Similar Compounds

Substituent Effects and Structural Diversity

The 9-position substituent significantly influences properties:

  • Alkyl Chains :
    • 9-Ethyl-9H-carbazole (C₁₄H₁₃N, MW 195.26 g/mol): Exhibits enhanced solubility in organic solvents compared to unsubstituted carbazole, with applications in organic electronics .
    • 9-Hexadecyl-9H-carbazole (C₂₈H₄₃N, MW 401.65 g/mol): Long alkyl chains improve thermal stability, suitable for polymer matrices .
  • Aryl Groups :
    • 9-Phenyl-9H-carbazole (C₁₈H₁₃N, MW 243.31 g/mol): Shows strong fluorescence (λem ~400 nm) and is used in rare-earth cation recognition .
    • 9-(3-Bromophenyl)-9H-carbazole : Bromine substitution enables cross-coupling reactions for synthesizing extended π-conjugated systems .
  • Functionalized Chains :
    • 9-(2-Bromoethyl)-9H-carbazole : Serves as an intermediate for further functionalization; crystal structure reveals planar geometry stabilized by van der Waals forces .
    • N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline : Hydrogen-bonding networks enhance solid-state packing, relevant to drug design .
Table 1: Structural and Physical Properties of Selected 9H-Carbazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
9-Phenyl-9H-carbazole C₁₈H₁₃N 243.31 Fluorescent, cation recognition
9-Ethyl-9H-carbazole C₁₄H₁₃N 195.26 High solubility, organic electronics
9-Hexadecyl-9H-carbazole C₂₈H₄₃N 401.65 Thermal stability
9-(2-Bromoethyl)-9H-carbazole C₁₄H₁₂BrN 274.16 Cross-coupling precursor

Photophysical and Electronic Properties

  • Fluorescence : 9-Benzyl-9H-carbazole derivatives exhibit emission tunability (λem = 350–450 nm) based on substituent electronics, enabling cation sensing .
  • Charge Transport : Alkyl chains (e.g., 9-hexyl) enhance hole mobility in organic light-emitting diodes (OLEDs) .

Biological Activity

9H-Carbazole-9-pentanethiol is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, including antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15S\text{C}_{15}\text{H}_{15}\text{S}

This compound features a carbazole core with a pentanethiol side chain, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of carbazole derivatives, including this compound. Research indicates that compounds derived from carbazole exhibit significant antibacterial activity against various bacterial strains. For instance:

  • Activity Against Gram-positive and Gram-negative Bacteria : In vitro assays demonstrated that certain carbazole derivatives showed inhibition zones ranging from 10.3 to 15.4 mm against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values between 6.2 and 50 µg/mL .
CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
This compoundBacillus subtilis12.520
This compoundE. coli11.030

Anticancer Activity

The anticancer properties of carbazole derivatives have also been extensively studied. Compounds similar to this compound have shown effectiveness against various cancer cell lines:

  • Cell Line Efficacy : Studies have reported that derivatives exhibit cytotoxic effects on human breast cancer cell lines (MCF-7) with LC50 values ranging from 35.6 to 80 µg/mL .
CompoundCancer Cell LineLC50 (µg/mL)
This compoundMCF-760.2

Neuroprotective Effects

Neuroprotective properties are another area where carbazole derivatives show promise. Research indicates that certain compounds can protect neuronal cells from oxidative stress:

  • Mechanism of Action : Compounds have demonstrated the ability to reduce cell injury induced by glutamate, with effective concentrations as low as 3 µM .

Case Studies

  • Study on Antimicrobial Activity : A study conducted by Dabrovolskas et al. synthesized multiple carbazole derivatives and evaluated their antimicrobial efficacy using disk diffusion methods. The results indicated that the tested compounds had significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting the potential use of these compounds in developing new antimicrobial agents .
  • Anticancer Evaluation : Ciftci et al. synthesized a series of N-substituted carbazoles and assessed their anticancer activity against MCF-7 cells. The results showed that specific substitutions on the carbazole structure significantly enhanced cytotoxicity, indicating that structural modifications could lead to more potent anticancer agents .
  • Neuroprotective Study : Research by Sharma et al. explored the neuroprotective effects of various N-substituted carbazoles on HT22 neuronal cells exposed to oxidative stress. The findings revealed that certain derivatives provided significant protection at low concentrations, suggesting their potential in treating neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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